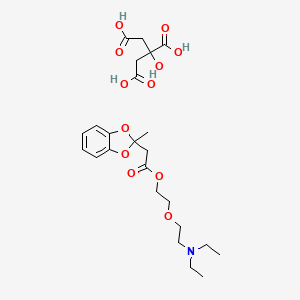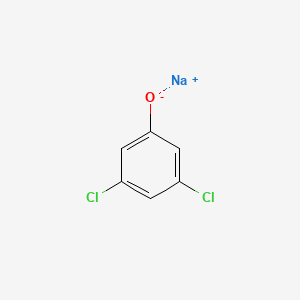
Sodium 3,5-dichlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,5-dichlorophenolate: is a chemical compound with the molecular formula C6H3Cl2NaO . It is a sodium salt of 3,5-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorophenolate can be synthesized through the neutralization of 3,5-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 3,5-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Sodium 3,5-dichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
Sodium 3,5-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals
作用機序
The mechanism of action of sodium 3,5-dichlorophenolate involves its interaction with biological molecules, particularly enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to antimicrobial effects, making it useful in the development of disinfectants and antimicrobial agents .
類似化合物との比較
3,5-Dichlorophenol: The parent compound of sodium 3,5-dichlorophenolate, used in similar applications.
2,4-Dichlorophenol: Another chlorinated phenol with similar properties but different reactivity and applications.
Sodium 2,4-dichlorophenolate: A sodium salt of 2,4-dichlorophenol with similar uses in industry and research.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
52214-59-2 |
|---|---|
分子式 |
C6H3Cl2NaO |
分子量 |
184.98 g/mol |
IUPAC名 |
sodium;3,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H;/q;+1/p-1 |
InChIキー |
GMNRNYDRORPJRI-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
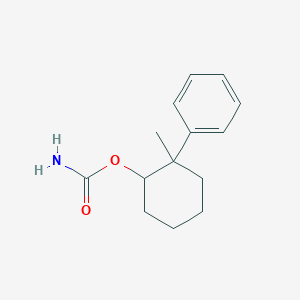
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
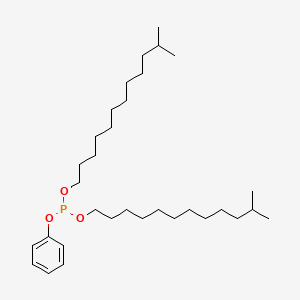

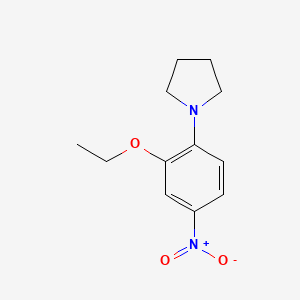
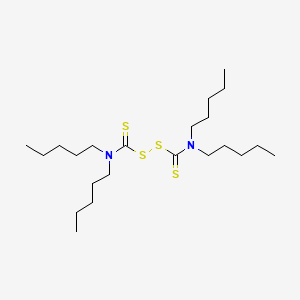
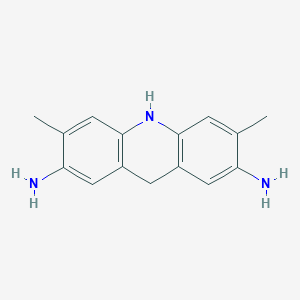
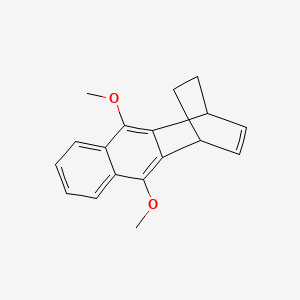
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
